ADU-S100 enantiomer ammonium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 enantiomer ammonium salt involves the preparation of its precursor, 2’3’-c-di-AM(PS)2 (Rp,Rp), followed by the introduction of the ammonium salt. The synthetic route typically includes the following steps:
Preparation of 2’3’-c-di-AM(PS)2 (Rp,Rp): This involves the cyclization of adenosine monophosphate (AMP) derivatives under specific conditions to form the cyclic dinucleotide structure.
Introduction of Phosphorothioate Groups: The addition of phosphorothioate groups to the cyclic dinucleotide enhances its stability and bioactivity.
Formation of the Ammonium Salt: The final step involves the conversion of the compound into its ammonium salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical syntheses and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 enantiomer ammonium salt primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorothioate groups.
Substitution: Substitution reactions can occur at the nucleotide bases, leading to modifications in the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified cyclic dinucleotides with altered bioactivity and stability. These modifications can enhance the compound’s therapeutic potential and specificity .
Scientific Research Applications
ADU-S100 enantiomer ammonium
Properties
Molecular Formula |
C20H30N12O10P2S2 |
---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
VZYXAGGQHVUTHM-QYUKNOIISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Origin of Product |
United States |
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